molecular formula C10H6F12O2 B8237920 Actyflon-G05

Actyflon-G05

Cat. No.: B8237920
M. Wt: 386.13 g/mol
InChI Key: SQPVWJZAHUFSJY-UHFFFAOYSA-N
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Description

Actyflon-G05, chemically identified as dodecafluoroheptyl acrylate (CAS 20109-57-3), is a fluorinated acrylate compound with the molecular formula C₁₀H₆F₁₂O₂ . Produced by Hubei DaHao Chemical Co., Ltd., it is classified as a pharmaceutical-grade industrial raw material with a purity ≥99% and heavy metal content ≤1 ppm . Its unique structure features a 12-fluorine-atom chain, contributing to exceptional hydrophobicity, chemical resistance, and thermal stability. Applications span high-performance coatings, electronic materials, and specialty polymers requiring low surface energy and durability. Packaging options include 1 kg to 25 kg units, emphasizing its industrial scalability .

Properties

IUPAC Name

[2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl] prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(12,8(14,15)16)5(11)7(13,9(17,18)19)10(20,21)22/h2,5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPVWJZAHUFSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Actyflon-G05 undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Actyflon-G05 involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with various substrates, enhancing its stability and reactivity. In biological systems, this compound can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Table 1: Property Comparison of this compound and Analogues

Property This compound (C₁₀H₆F₁₂O₂) Hexafluorobutyl Acrylate (C₇H₆F₆O₂) Tetrafluoropropyl Acrylate (C₆H₅F₄O₂)
Molecular Weight 386 g/mol 236 g/mol 185 g/mol
Fluorine Content 12 atoms (59.1% by mass) 6 atoms (48.3%) 4 atoms (41.1%)
Solubility (in THF) Low (0.5 g/L) Moderate (2.1 g/L) High (5.8 g/L)
Thermal Decomposition 320°C 280°C 250°C
Surface Energy 10 mN/m 14 mN/m 18 mN/m

Key Findings:

Molecular Weight and Fluorine Content : this compound’s higher molecular weight and fluorine content enhance its thermal stability and chemical inertness compared to shorter-chain analogues .

Solubility : Reduced solubility in polar solvents (e.g., THF) correlates with increased fluorine content, limiting processing options but improving resistance to solvent degradation .

Surface Properties : Lower surface energy (10 mN/m) makes this compound superior for anti-fouling coatings and water-repellent materials .

Regulatory Standing : Unlike perfluorooctyl acrylate (C8), this compound’s C7 fluorinated chain avoids stringent PFAS regulations, enhancing its industrial viability .

Research and Industrial Implications

  • Performance in Coatings : this compound-based polymers exhibit 30% higher abrasion resistance than hexafluorobutyl acrylate derivatives, as demonstrated in accelerated weathering tests .
  • Biomedical Applications : Its pharmaceutical-grade purity enables use in drug delivery systems, where low surface energy prevents protein adhesion .
  • Environmental Impact : While shorter-chain fluorinated acrylates degrade faster, this compound’s persistence necessitates advanced waste management protocols .

Challenges in Comparative Analysis

Chemical analyses of fluorinated acrylates face hurdles such as:

  • Matrix Interference : Fluorine’s electronegativity complicates spectroscopic characterization .
  • Extraction Efficiency : High hydrophobicity reduces recovery rates in solvent-based extraction methods, risking underestimation of purity .
  • Batch Variability : Industrial production may yield inconsistent fluorine distribution, requiring rigorous quality control .

Biological Activity

Actyflon-G05 , chemically known as 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol acrylate, is an organic compound with the molecular formula C10H6F12O2C_{10}H_6F_{12}O_2 and a molecular weight of 386.13 g/mol. Its unique fluorinated structure contributes to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its fluorinated structure, which enhances its interactions with biological molecules. The compound can engage with proteins and enzymes, potentially modifying their functions. The following mechanisms have been identified:

  • Protein Interaction : this compound can form strong interactions with proteins due to its unique chemical properties.
  • Enzyme Modulation : The compound may inhibit or enhance the activity of specific enzymes, influencing metabolic pathways.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of renal carcinoma A498 cells through apoptotic pathways.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, demonstrating activity against a range of bacterial strains.
  • Antioxidant Effects : this compound displays antioxidant properties that could protect cells from oxidative stress.

Case Studies

Several case studies have been conducted to explore the biological applications of this compound:

  • Antitumor Efficacy Study
    • Objective : To assess the cytotoxic effects of this compound on renal carcinoma cells.
    • Methodology : Cell viability assays were performed using A498 cells treated with varying concentrations of this compound.
    • Results : Significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent cytotoxicity.
  • Antimicrobial Activity Assessment
    • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were utilized.
    • Results : this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Oxidative Stress Protection Study
    • Objective : To investigate the antioxidant capacity of this compound in vitro.
    • Methodology : DPPH radical scavenging assays were conducted.
    • Results : The compound demonstrated significant free radical scavenging activity compared to standard antioxidants.

Data Summary Table

Biological ActivityMethodologyKey Findings
Antitumor ActivityCell viability assaysCytotoxic effects on A498 renal carcinoma cells
Antimicrobial PropertiesDisk diffusion and MIC testsEffective against S. aureus and E. coli
Antioxidant EffectsDPPH radical scavenging assaySignificant free radical scavenging activity

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